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N,N-dibenzylbenzenesulfonamide

Cat. No.: B2602211
M. Wt: 337.4 g/mol
InChI Key: OIAXEHUJJBRCLZ-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Compounds in Contemporary Chemical Science

Sulfonamides are a significant class of organosulfur compounds characterized by the -SO₂NHR functional group. nih.gov This structural motif is the foundation for a broad spectrum of drugs, collectively known as sulfa drugs. wikipedia.org Historically, sulfonamides were the first broadly effective systemic antibacterial agents, heralding the age of antibiotics. wikipedia.org Beyond their antimicrobial properties, sulfonamides exhibit a wide array of pharmacological activities, including diuretic, hypoglycemic, anticonvulsant, anti-inflammatory, and antitumor effects. wikipedia.orgresearchgate.net The versatility of the sulfonamide group stems from its ability to be incorporated into a variety of molecular scaffolds, leading to compounds with diverse biological targets. ontosight.ai In contemporary chemical science, sulfonamides continue to be a focal point of research, with ongoing efforts to synthesize novel derivatives with enhanced or new therapeutic applications. mdpi.com They are also valuable intermediates in organic synthesis. mdpi.com

Historical Perspective of N,N-Dibenzylbenzenesulfonamide Research and its Derivatives

The study of this compound and its derivatives has evolved as part of the broader exploration of sulfonamides. A key derivative, 4-acetyl-N,N-dibenzylbenzenesulfonamide, has served as a pivotal starting material for the synthesis of a multitude of heterocyclic compounds. journalijar.com Research has demonstrated that the carbonyl and methyl groups of this acetyl derivative are strategically positioned for reactions with bidentate reagents, facilitating the creation of various heterocyclic systems fused to a sulfonamide moiety. asianpubs.org This approach has led to the synthesis of novel pyridines, thiazoles, pyrazolo[1,5-a]pyrimidines, 4-oxothiazolidines, and 1,3,4-thiadiazoles. asianpubs.org Earlier work laid the foundation for these synthetic strategies, which continue to be expanded upon to generate new chemical entities with potential biological applications. journalijar.com The synthesis of derivatives such as (E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide has further broadened the synthetic utility of the this compound scaffold. journalijar.com

Scope and Research Significance of this compound in Organic Synthesis and Medicinal Chemistry Research

The significance of this compound in modern research lies primarily in its role as a versatile building block in organic synthesis and a scaffold for medicinal chemistry exploration. In organic synthesis, it and its derivatives are utilized to construct complex heterocyclic systems. journalijar.comasianpubs.org For instance, the reaction of 4-acetyl-N,N-dibenzylbenzenesulfonamide with dimethylformamide-dimethylacetal (DMF-DMA) yields an enaminone that serves as a precursor to a wide range of heterocyclic compounds. journalijar.comjournalijar.com These synthetic routes are valuable for accessing novel chemical structures that may not be readily available through other methods.

In the realm of medicinal chemistry, derivatives of this compound have been investigated for various biological activities. Research has shown that some of the synthesized heterocyclic compounds incorporating the this compound moiety exhibit in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to ampicillin. asianpubs.org Furthermore, certain derivatives have been evaluated for their anti-breast cancer activity, with some showing inhibitory effects against the MCF-7 cell line. journalijar.com Molecular docking studies have also been employed to investigate the potential of these compounds as inhibitors of enzymes like dihydrofolate reductase. journalijar.com The this compound framework is also present in compounds designed to treat retroviral infections. google.com

Table 1: Physical and Chemical Properties of this compound and a Key Derivative

PropertyThis compound4-Acetyl-N,N-dibenzylbenzenesulfonamide
Molecular Formula C₂₀H₁₉NO₂S sigmaaldrich.comnih.govC₂₂H₂₁NO₃S
Molecular Weight 337.44 g/mol sigmaaldrich.com379.47 g/mol
CAS Number 67723-10-8 sigmaaldrich.comNot available
Appearance White solid sorbonne-universite.frNot available
Melting Point Not available151-152°C journalijar.com

Table 2: Selected Research Findings on Derivatives of this compound

DerivativeResearch FocusKey FindingReference
Pyridine (B92270) and Thiazole (B1198619) DerivativesAntimicrobial ActivitySome synthesized compounds showed high activity against Gram-positive and Gram-negative bacteria. asianpubs.org
(E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamideAnti-breast Cancer ActivityExhibited inhibitory activity against the MCF-7 breast cancer cell line. journalijar.com
Pyrazolo[1,5-a]pyrimidine (B1248293) and Triazolo[4,3-a]pyrimidine DerivativesAnti-breast Cancer ActivityShowed inhibitory activity against the MCF-7 breast cancer cell line. journalijar.com
5-Hydroxybenzofuran DerivativeAnti-breast Cancer ActivityExhibited inhibitory activity against the MCF-7 breast cancer cell line. journalijar.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO2S B2602211 N,N-dibenzylbenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibenzylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-24(23,20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAXEHUJJBRCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Dibenzylbenzenesulfonamide and Its Analogs

Classical Approaches to Sulfonamide Synthesis and their Adaptations for N,N-Dibenzylbenzenesulfonamide Formationmdpi.comnih.gov

The most conventional and widely practiced method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This approach remains a cornerstone in pharmaceutical and chemical industries for its reliability and broad applicability. nih.gov

The formation of this compound is classically achieved through the nucleophilic substitution reaction between benzenesulfonyl chloride and dibenzylamine (B1670424). In this reaction, the nitrogen atom of dibenzylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable sulfonamide N-S bond. The reaction mechanism is a well-established addition-elimination process. nih.gov A key byproduct of this reaction is hydrogen chloride (HCl), which must be neutralized to prevent the protonation of the dibenzylamine reactant, which would render it non-nucleophilic and halt the reaction. mdpi.com

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters include the choice of solvent, the type of base used as an HCl scavenger, temperature, and reactant stoichiometry.

Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) are often used to prevent the hydrolysis of the reactive sulfonyl chloride.

Base: An organic base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture. The base neutralizes the HCl generated, driving the reaction to completion.

Stoichiometry: While equimolar amounts of the amine and sulfonyl chloride can be used, it is common to use a slight excess of the amine or the base to ensure the complete consumption of the sulfonyl chloride. nih.govrsc.org However, using excess amine can sometimes lead to purification challenges.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Interactive Table: Optimization Parameters for Classical Sulfonamide Synthesis

Parameter Condition Rationale / Outcome
Solvent Dichloromethane Prevents hydrolysis of sulfonyl chloride, good solubility for reactants.
Base Triethylamine, Pyridine Scavenges HCl byproduct, preventing amine protonation and driving equilibrium.
Temperature 0 °C to 25 °C Controls initial exothermicity and allows reaction to proceed to completion.

| Reagent Ratio | Equimolar or slight excess of amine/base | Ensures complete conversion of the sulfonyl chloride. nih.govrsc.org |

Modern and Sustainable Synthetic Strategies for this compound Derivativessci-hub.seacs.org

Reflecting broader trends in chemical synthesis, modern methodologies for preparing sulfonamides focus on improving efficiency, reducing waste, and enhancing safety. These strategies include the use of catalysts, adherence to green chemistry principles, and the application of advanced processing technologies.

Catalytic approaches offer pathways to sulfonamides that can avoid the use of stoichiometric activating agents or harsh conditions.

Transition-Metal Catalysis: While the direct catalytic synthesis of tertiary sulfonamides like this compound is less common, related catalytic C-N bond-forming reactions have been developed. For instance, rhodium-catalyzed systems have been used for the S-alkylation of sulfenamides, which are precursors to other sulfur-nitrogen compounds. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are staples for C-N bond formation but are typically used for N-arylation rather than sulfonamide synthesis. snnu.edu.cn More directly, novel methods like the direct coupling of sulfonamides and alcohols have been achieved using a nanostructured ruthenium catalyst (nano-Ru/Fe3O4), which proceeds via a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct. acs.org

Charge-Transfer Complex Catalysis: A novel method involves the reaction of sulfonyl chlorides with 1,4-diazabicyclo[2.2.2]octane (DABCO), where the formation of a charge-transfer complex facilitates C-N bond cleavage and the synthesis of N-ethylated piperazine (B1678402) sulfonamides under mild conditions. d-nb.info This highlights how non-metallic catalytic strategies can be employed for complex sulfonamide synthesis.

The application of green chemistry principles aims to create more environmentally benign synthetic routes. sci-hub.se

Aqueous Synthesis: A significant advancement is the synthesis of sulfonamides in water, which eliminates the need for volatile and often toxic organic solvents. mdpi.com These reactions can be performed using equimolar amounts of amines and sulfonyl chlorides, with an inorganic base like sodium carbonate to control pH. rsc.orgsci-hub.se The product often precipitates from the aqueous solution upon acidification, allowing for simple isolation by filtration with high yields and purity. nih.govrsc.org

Mechanochemistry: Solvent-free synthesis of sulfonamides can be achieved through mechanochemistry, using a ball mill. rsc.org This technique involves a one-pot, two-step procedure that can start from disulfides, which are oxidized and chlorinated in situ before amination. rsc.org This method significantly reduces waste, as demonstrated by a much lower E-factor (a measure of waste produced) compared to traditional solution-based protocols. rsc.org

Interactive Table: Green Chemistry Approaches to Sulfonamide Synthesis

Approach Key Feature Advantages Citation(s)
Aqueous Synthesis Water as solvent Eliminates toxic organic solvents, simple workup (filtration). mdpi.comnih.govrsc.orgsci-hub.se

| Mechanochemistry | Solvent-free reaction in a ball mill | Reduces waste (low E-Factor), metal-free, uses cost-effective materials. | rsc.org |

Flow chemistry, where reactants are continuously pumped through a reactor, is emerging as a powerful technology for chemical synthesis, including that of sulfonamides. acs.orgmdpi.com This approach offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and consistency. mdpi.comacs.org

For the production of sulfonamides, a flow system can be designed where streams of the sulfonyl chloride and the amine (like dibenzylamine) in a suitable solvent are mixed and passed through a heated reactor coil to ensure rapid and complete reaction. nih.gov The automated nature of flow platforms allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high reproducibility. acs.org Furthermore, in-line purification techniques, such as "catch and release" protocols using scavenger resins, can be integrated to yield highly pure products directly from the reactor output, minimizing the need for traditional column chromatography. acs.orgnih.gov The enhanced safety of handling hazardous reagents like sulfonyl chlorides in a closed, small-volume flow system makes this an attractive method for industrial-scale production. mdpi.com

Synthesis of Structurally Modified this compound Derivatives

The modification of the parent this compound structure is a key area of research for developing new compounds with tailored characteristics. Synthetic efforts have been focused on three main areas: introducing substituents to the benzene (B151609) ring, altering the N,N-dibenzyl amine portion of the molecule, and creating chiral versions.

Strategies for Benzene Ring Substitution and Functionalization

A primary strategy for modifying the this compound scaffold involves electrophilic aromatic substitution on the benzene ring. This allows for the introduction of functional groups that can serve as handles for further synthetic transformations, significantly expanding the range of accessible derivatives.

A key intermediate in this approach is 4-acetyl-N,N-dibenzylbenzenesulfonamide. asianpubs.orgresearchgate.net This compound serves as a versatile starting material for the synthesis of numerous novel sulfonamides incorporating various biologically active heterocyclic moieties. asianpubs.org The acetyl group's ketone functionality provides a reactive site for condensation and cyclization reactions.

For instance, the reaction of 4-acetyl-N,N-dibenzylbenzenesulfonamide with compounds containing active methylene (B1212753) groups or with various binucleophiles has been shown to yield a wide array of heterocyclic systems. asianpubs.org Research by Bashandy et al. demonstrates the utility of this intermediate in preparing complex sulfonamides containing thiazole (B1198619), pyrazolo[1,5-a]pyrimidine (B1248293), 4-oxothiazolidine, and 1,3,4-thiadiazole (B1197879) rings. asianpubs.orgasianpubs.org

One specific pathway involves the condensation of 4-acetyl-N,N-dibenzylbenzenesulfonamide with 2-phenylhydrazinecarbothioamide to form a phenylhydrazine (B124118) carbothioamide derivative. asianpubs.org This intermediate can then be reacted with phenacyl bromide to yield a substituted thiazole derivative. asianpubs.org Another approach uses the enaminone (E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide, derived from the 4-acetyl precursor, as a building block. journalijar.com This enaminone reacts with 1,4-benzoquinone (B44022) to produce a benzofuran (B130515) derivative fused to the sulfonamide core. journalijar.com

The following table summarizes various heterocyclic derivatives synthesized from 4-acetyl-N,N-dibenzylbenzenesulfonamide and its derivatives, highlighting the versatility of this synthetic strategy.

Starting MaterialReagent(s)Resulting Heterocyclic MoietyReference
4-acetyl-N,N-dibenzylbenzenesulfonamide2-Phenylhydrazinecarbothioamide, then Phenacyl BromideSubstituted Thiazole asianpubs.org
4-acetyl-N,N-dibenzylbenzenesulfonamidePyridin-3-carbaldehyde, Malononitrile (B47326)Pyridine asianpubs.org
(E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide1,4-BenzoquinoneBenzofuran journalijar.com
(E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide5-Amino-3-methyl-1H-pyrazole-4-carboxamidePyrazolo[1,5-a]pyrimidine journalijar.com
4-acetyl-N,N-dibenzylbenzenesulfonamideMethylhydrazinecarbodithioate, then Phenacyl BromideAlkylthio Thiazole asianpubs.org

Beyond acetyl group functionalization, direct substitution on the benzene ring with other groups has also been explored. For example, the synthesis of 3-chlorosulfonyl-N,N-dibenzyl-benzenesulfonamide has been reported, introducing a reactive chlorosulfonyl group onto the aromatic ring, which can be used for further derivatization. google.com

Modifications at the Dibenzyl Amine Moiety

Alterations to the dibenzyl amine portion of the molecule provide another avenue for creating structural diversity. These modifications can influence the compound's steric and electronic properties. A straightforward method to achieve this is to utilize different primary or secondary amines during the initial sulfonamide synthesis, reacting a substituted benzenesulfonyl chloride with an amine other than dibenzylamine. google.comatamanchemicals.com

For example, reacting a benzenesulfonyl chloride with n-propylamine instead of dibenzylamine yields the corresponding N-n-propylbenzenesulfonamide. google.com This approach allows for the incorporation of a wide variety of alkyl or aryl substituents at the nitrogen atom.

The nature of the substitution on the sulfonamide nitrogen has been shown to be critical for reactivity in certain catalytic systems. In a study on copper-catalyzed 1,4-addition of organozinc reagents to enones, this compound was found to be completely ineffective as a ligand. oup.com In contrast, related N-monosubstituted benzenesulfonamides were effective. oup.com This highlights how the bulky N,N-dibenzyl groups can significantly impact the molecule's ability to coordinate with a metal center, demonstrating that modifications at this moiety can profoundly alter the compound's chemical behavior. oup.com

Development of Chiral this compound Analogs

The synthesis of chiral sulfonamides is of significant interest due to the importance of chirality in drug design and asymmetric catalysis. nih.gov A key challenge is the enantioselective synthesis of these molecules. One successful strategy involves the atroposelective N-alkylation of sulfonamides, which can generate axially chiral products in high enantiopurity. nih.gov

This method utilizes commercially available chiral amine catalysts to direct the N-alkylation of a prochiral biaryl sulfonamide precursor. nih.gov While not specifically demonstrated on an this compound backbone, this organocatalytic approach represents a powerful and practical methodology for delivering axially chiral N-aryl sulfonamides. nih.gov The development of such catalytic procedures is crucial for accessing structurally diverse chiral sulfonamide analogs that were previously difficult to synthesize enantioselectively. nih.gov

The broader field of asymmetric synthesis provides various strategies for creating chiral ligands and molecules that can be conceptually applied to the this compound scaffold. rsc.orgmdpi.com For instance, C2-symmetric chiral N,N′-dioxide ligands, synthesized from readily available amino acids and amines, act as effective neutral tetradentate ligands for various metal-catalyzed asymmetric reactions. rsc.org The principles of designing such conformationally flexible chiral backbones could inspire novel approaches to chiral this compound analogs for applications in asymmetric catalysis.

Reactivity and Transformational Chemistry of N,n Dibenzylbenzenesulfonamide

Reactions Involving the Sulfonamide Nitrogen and Aromatic Moieties

The core structure of N,N-dibenzylbenzenesulfonamide, featuring a tertiary sulfonamide nitrogen and multiple aromatic rings, dictates its reactivity. Transformations can be targeted at the nitrogen-sulfur bond, the benzylic positions, or the aromatic rings themselves.

N-Alkylation and N-Acylation Reactions for Derivatization

Due to the presence of two benzyl (B1604629) groups on the nitrogen atom, the sulfonamide nitrogen in this compound is tertiary. This structural feature precludes direct N-alkylation or N-acylation reactions, as there is no hydrogen atom on the nitrogen to be substituted. journalijar.com Derivatization at the nitrogen center would necessitate starting with a primary or secondary sulfonamide, which could then be alkylated or acylated. nih.gov

However, the benzyl groups themselves offer sites for chemical modification. The carbon atoms adjacent to the benzene (B151609) rings, known as the benzylic positions, are particularly reactive. chemistrysteps.comlibretexts.orgyoutube.comkhanacademy.orglumenlearning.com These positions can undergo reactions such as free-radical bromination using reagents like N-bromosuccinimide (NBS), which would introduce a bromine atom. libretexts.orglumenlearning.com This subsequent benzylic halide could then participate in various nucleophilic substitution reactions. khanacademy.org Furthermore, strong oxidizing agents can convert the benzylic carbons into carboxylic acid groups, provided there is at least one hydrogen atom present. chemistrysteps.comlibretexts.org

Cleavage and Derivatization of the Sulfonamide Linkage

The sulfonamide linkage (S-N bond) and the carbon-nitrogen (C-N) bonds of the benzyl groups are generally stable but can be cleaved under specific chemical conditions, often to remove the N-benzyl protecting groups. nih.gov The cleavage of N-benzyl groups from sulfonamides can be achieved through various methods.

One common approach is hydrogenolysis, often catalyzed by palladium on carbon (Pd/C). acs.org The efficiency of this process can be enhanced by using a mixed catalyst system, such as palladium combined with niobic acid-on-carbon, which facilitates the deprotection under mild conditions. acs.org Another strategy involves reductive cleavage using photoactivated electron transfer from a neutral organic donor, which can selectively cleave the N-benzyl bond. nih.gov For certain activated benzyl groups, such as a p-methoxybenzyl (PMB) group, cleavage can be accomplished using catalytic amounts of a Lewis acid like bismuth(III) triflate [Bi(OTf)3]. nih.govacs.org This method is highly chemoselective, targeting the activated benzyl group while leaving other parts of the molecule intact. nih.govacs.org

Transformations at the Aromatic Ring System of this compound

The compound possesses three aromatic rings: one from the benzenesulfonyl group and two from the benzyl groups. Each of these rings can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The N,N-dibenzylsulfonamido group [-SO2N(CH2Ph)2] attached to the central benzene ring is an electron-withdrawing group. Typically, such groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. organic-chemistry.orgsigmaaldrich.com However, a notable exception is observed in the Friedel-Crafts acylation of this compound. The reaction with acetyl chloride in the presence of a Lewis acid catalyst leads to the formation of 4-acetyl-N,N-dibenzylbenzenesulfonamide, with the acetyl group being introduced at the para position. journalijar.comasianpubs.org This resulting ketone is a key intermediate for numerous synthetic applications. journalijar.comasianpubs.orgresearchgate.netresearchgate.net

The two phenyl rings of the benzyl groups are activated by the adjacent methylene (B1212753) groups. Therefore, they undergo electrophilic aromatic substitution at the ortho and para positions. chemistrysteps.com This allows for the introduction of a wide range of functional groups onto these peripheral rings.

Metal-Catalyzed Cross-Coupling Reactions of Substituted this compound

While direct cross-coupling of the parent this compound is not typical, its substituted derivatives are excellent candidates for such transformations. Based on general trends in organic synthesis, if a halogen atom (e.g., Br, I) is introduced onto one of the aromatic rings via electrophilic aromatic substitution, it can serve as a handle for various metal-catalyzed cross-coupling reactions.

For instance, a bromo-substituted this compound could participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds. This would allow for the connection of additional aryl or alkyl groups to the core structure. Similarly, Heck-type reactions could be employed to introduce alkenyl groups, and Buchwald-Hartwig amination could form new carbon-nitrogen bonds. These reactions, typically catalyzed by palladium complexes, are fundamental in modern organic synthesis for building complex molecular architectures.

Role of this compound as a Reactant for Heterocyclic Synthesis

One of the most significant applications of this compound is as a precursor for the synthesis of a wide variety of heterocyclic compounds. journalijar.comasianpubs.org The derivative, 4-acetyl-N,N-dibenzylbenzenesulfonamide, is a particularly versatile starting material. journalijar.comasianpubs.orgresearchgate.net The acetyl group provides a reactive site that can be readily transformed into various heterocyclic systems. journalijar.comasianpubs.orgclockss.orgrsc.orgmdpi.comwikipedia.orgorganic-chemistry.orgmedcraveonline.commdpi.com

For example, condensation of 4-acetyl-N,N-dibenzylbenzenesulfonamide with thiosemicarbazide (B42300) derivatives, followed by reaction with electrophiles like α-haloketones, yields substituted thiazoles. asianpubs.org The enaminone derivative, formed by reacting 4-acetyl-N,N-dibenzylbenzenesulfonamide with dimethylformamide-dimethylacetal (DMF-DMA), is another crucial intermediate. journalijar.com This enaminone reacts with a plethora of reagents to form diverse heterocyclic structures. journalijar.com

The following table summarizes some of the heterocyclic systems synthesized from derivatives of this compound.

Starting Material DerivativeReagent(s)Heterocyclic Product
4-Acetyl-N,N-dibenzylbenzenesulfonamideThiosemicarbazide, Phenacyl bromideThiazole (B1198619) derivatives asianpubs.org
4-Acetyl-N,N-dibenzylbenzenesulfonamideHydrazine (B178648) hydrate, Chloroacetyl chloride4-Oxothiazolidine derivatives asianpubs.org
(E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamideHydrazine hydratePyrazole derivatives journalijar.com
(E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamideGuanidine HCl2-Aminopyrimidine derivatives journalijar.com
(E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrilePyrazolo[1,5-a]pyrimidine (B1248293) derivatives journalijar.comasianpubs.org
(E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide3-Amino-1,2,4-triazoleTriazolo[4,3-a]pyrimidine derivatives journalijar.com
(E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamideEthylenediamineDiazepine derivatives journalijar.com
(E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamideAlanineOxazepine derivatives journalijar.com

These reactions highlight the utility of the this compound core as a scaffold. The sulfonamide group, often associated with various biological activities, can be incorporated into complex heterocyclic frameworks, making this compound a valuable building block in medicinal chemistry research. asianpubs.org

Cyclization Reactions with Dicarbonyl Compounds and Amines

Multicomponent reactions (MCRs) are efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.org These reactions are fundamental in creating molecular diversity and are often employed in the synthesis of heterocyclic compounds. nih.govnih.gov In this context, derivatives of this compound serve as versatile building blocks.

Specifically, 4-acetyl-N,N-dibenzylbenzenesulfonamide is a key intermediate where the carbonyl and methyl groups are strategically positioned for reactions with bidentate reagents to form a variety of heterocycles. asianpubs.org The reaction of this sulfonamide derivative with compounds like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an enaminone, which can then undergo cyclocondensation with active methylene compounds. For instance, reacting the enaminone with malononitrile (B47326) in the presence of piperidine (B6355638) affords a pyridine (B92270) derivative. asianpubs.org

Furthermore, the acetyl group can be transformed into a hydrazine carbothioamide. This intermediate readily cyclizes with reagents such as α-haloketones to produce thiazole derivatives. asianpubs.org These transformations highlight how the this compound framework can be elaborated through cyclization reactions involving dicarbonyl-like precursors and amine functionalities to build complex heterocyclic systems.

Formation of Fused Heterocyclic Systems from this compound Intermediates

Fused heterocyclic compounds, which contain two or more fused rings, are a significant class of organic molecules with diverse pharmacological activities. airo.co.in The synthesis of these systems often involves cyclization reactions as a key step. airo.co.in Intermediates derived from this compound are valuable precursors for creating such fused structures.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. asianpubs.org This is achieved by first converting 4-acetyl-N,N-dibenzylbenzenesulfonamide into a chalcone (B49325) derivative. This chalcone intermediate then undergoes a cyclocondensation reaction with 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile in refluxing acetic acid to yield the fused N,N-dibenzyl-4-(3-cyano-2-(methylthio)-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)benzenesulfonamide. asianpubs.org

Other fused systems can also be accessed. The hydrazine carbothioamide derivative of 4-acetyl-N,N-dibenzylbenzenesulfonamide can be reacted with ethyl chloroacetate (B1199739) to form a 4-oxothiazolidine derivative. asianpubs.org This demonstrates the utility of this compound-based intermediates in constructing a range of heterocyclic systems through carefully chosen reaction sequences.

Table 1: Examples of Heterocyclic Systems Synthesized from 4-Acetyl-N,N-dibenzylbenzenesulfonamide Intermediates asianpubs.org
Starting Intermediate TypeReagentResulting Heterocyclic SystemYield (%)Melting Point (°C)
Chalcone Derivative5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrilePyrazolo[1,5-a]pyrimidine64148-150
Hydrazine CarbothioamideEthyl chloroacetate4-OxothiazolidineNot specifiedNot specified
Hydrazine Carbothioamide2-Oxo-N',2-diphenylacetohydrazonoyl bromideThiazole73141-143
Phenylthiocarbamoyl Derivative1-Chloropropan-2-oneThiazole87170-172

Photochemical and Electrochemical Reactivity Studies of this compound Analogs

The investigation of photochemical and electrochemical reactions provides insight into the electronic properties and reactivity of molecules under specific energetic conditions. Such studies on analogs of this compound reveal potential transformation pathways.

Photochemical Reactivity Photochemical studies often focus on analogs where the core structure is modified to include a photoreactive group. The reactivity of such molecules can be highly dependent on the wavelength of light used, a phenomenon captured by photochemical action plots, which can reveal that the most effective wavelength for a reaction does not always align with the peak absorbance of the molecule. nih.gov

For instance, studies on N-phenyl dibenzothiophene (B1670422) sulfoximine, a structural analog containing an S=N bond, show that it undergoes photocleavage of the sulfur-nitrogen bond upon UV-A irradiation. d-nb.info This process generates a reactive nitrene intermediate, which can then undergo further reactions. d-nb.info While not directly involving this compound, this illustrates a plausible photochemical pathway for related sulfonamides, where light could induce cleavage of the S-N bond, leading to reactive species. The excited triplet state of carbonyl compounds, which can be present in derivatives like 4-acetyl-N,N-dibenzylbenzenesulfonamide, is often the most reactive state in photochemical transformations. beilstein-journals.org

Electrochemical Reactivity Electrosynthesis has emerged as a sustainable tool for functionalizing nitrogen-containing heterocycles by minimizing waste and avoiding harsh reagents. rsc.org Studies on analogs of this compound demonstrate the utility of electrochemical methods. For example, N-allylbenzamides can undergo an electrochemical radical sulfonylation followed by a Truce-Smiles rearrangement. rsc.org This process, enabled by electricity under mild conditions, allows for the formation of sulfone-containing β-arylethylamines. rsc.org

The electrochemical behavior of N-substituted-4-piperidone curcumin (B1669340) analogs has been studied using techniques like cyclic and differential pulse voltammetry. mdpi.com These experiments determined that the compounds undergo irreversible oxidation in a diffusion-controlled process. mdpi.com Such studies, often complemented by theoretical DFT calculations, help in understanding the electron transfer mechanisms and oxidation potentials, which are crucial for designing new electrochemical synthetic routes. mdpi.com The oxidation potentials for these analogs were found to be influenced by the nature of the substituent on the nitrogen atom (methyl vs. benzyl). mdpi.com

Table 2: Experimental Oxidation Potentials of N-Substituted-4-Piperidone Curcumin Analogs mdpi.com
N-SubstituentAromatic Ring SubstituentOxidation Potential (V)
Methyl-H0.79
Benzyl-H0.89
Methyl-OCH₃0.72
Benzyl-OCH₃0.80
Methyl-Cl0.81
Benzyl-Cl0.88

Structural Elucidation and Advanced Spectroscopic Characterization of N,n Dibenzylbenzenesulfonamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural characterization of N,N-dibenzylbenzenesulfonamide. emerypharma.comresearchgate.net

¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the benzylic methylene (B1212753) protons and the aromatic protons of the three phenyl rings. Due to hindered rotation around the N-C(O) bond in similar amide structures, the two benzyl (B1604629) groups may not be chemically equivalent, potentially leading to separate signals for their respective protons. reddit.com The benzylic protons (CH₂) typically appear as a singlet or a set of doublets, integrating to four protons. The aromatic protons from the benzenesulfonyl group and the two benzyl groups will appear in the downfield region (typically 7.0-8.0 ppm).

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The benzylic carbons are expected to resonate in the aliphatic region, while the aromatic carbons will appear further downfield. The carbon atoms of the benzenesulfonyl ring directly attached to the sulfur and the other substituted carbon can be distinguished from the other aromatic carbons based on their chemical shifts and coupling patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures such as N-benzyl-p-toluenesulfonamide and other N-substituted sulfonamides. rsc.orgrsc.orgspectrabase.com

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzylic CH₂Methylene~4.3 - 4.5~48 - 52
Benzyl Ring (C₆H₅)Aromatic~7.2 - 7.4~127 - 136
Benzenesulfonyl Ring (C₆H₅)Aromatic~7.5 - 7.9~127 - 140

2D NMR experiments are crucial for establishing the precise connectivity between atoms, resolving signal overlap, and providing insights into the spatial arrangement of the molecule. researchgate.netrsc.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.comsdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within each of the three aromatic rings, confirming their individual spin systems. It would not show correlations for the benzylic CH₂ protons if they appear as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing one-bond ¹H-¹³C correlations. sdsu.edunih.gov An HSQC spectrum would definitively link the benzylic proton signals to the benzylic carbon signal and each aromatic proton to its corresponding aromatic carbon, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. emerypharma.com This is invaluable for connecting different fragments of the molecule. Key expected correlations for this compound include:

Correlations from the benzylic CH₂ protons to the carbons of the attached benzyl ring.

Correlations from the benzylic CH₂ protons to the quaternary carbon of the benzenesulfonyl ring.

Correlations from the ortho-protons of the benzenesulfonyl ring to the quaternary carbon attached to the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY can help to understand the preferred conformation of the molecule, for instance, by showing spatial proximity between the protons of the benzyl groups and the benzenesulfonyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov

HRMS measures the mass-to-charge ratio with very high accuracy (typically to several decimal places), which allows for the unambiguous determination of a molecule's elemental formula. measurlabs.combioanalysis-zone.comnih.gov For this compound (C₂₀H₁₉NO₂S), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. researchgate.net

Table 2: HRMS Data for this compound

Formula Ion Calculated Exact Mass (m/z)
C₂₀H₁₉NO₂S[M+H]⁺350.1209
C₂₀H₁₉NO₂S[M+Na]⁺372.1029

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where specific ions (precursor ions) are selected and fragmented to produce product ions. ijcap.inwikipedia.orgnationalmaglab.org This fragmentation pattern provides a structural fingerprint of the molecule. nih.govresearchgate.netnih.gov The analysis of these fragments helps to confirm the connectivity of the different structural units within this compound. youtube.com

Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. nih.gov For this compound, characteristic fragmentation would include the formation of the benzyl or tropylium (B1234903) ion, which is a very stable fragment.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound Fragmentation based on common pathways for related sulfonamides and benzyl-containing compounds. rsc.orgnist.gov

Predicted m/z Proposed Fragment Ion Formula Notes
258[M - C₇H₇]⁺C₁₃H₁₂NO₂S⁺Loss of a benzyl radical
141[C₆H₅SO₂]⁺C₆H₅O₂S⁺Benzenesulfonyl cation
91[C₇H₇]⁺C₇H₇⁺Tropylium ion (from benzyl group)
77[C₆H₅]⁺C₆H₅⁺Phenyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netuhcl.eduvscht.cz Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. chemrxiv.org

For this compound, the most characteristic vibrations are associated with the sulfonyl (SO₂) group. The asymmetric and symmetric stretching modes of the SO₂ group give rise to strong bands in the IR spectrum. nih.gov Aromatic C-H and C=C stretching vibrations, as well as C-N and S-N stretching, also provide key diagnostic peaks. researchgate.netnih.govmdpi.com

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound Frequency ranges are based on typical values for sulfonamides and aromatic compounds. researchgate.netnih.govnih.gov

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H StretchAr-H3100 - 3000Medium-WeakStrong
Aliphatic C-H Stretch-CH₂-3000 - 2850MediumMedium
Aromatic C=C StretchAr C=C1600 - 1450Medium-StrongStrong
Asymmetric SO₂ StretchO=S=O1370 - 1335StrongMedium
Symmetric SO₂ StretchO=S=O1170 - 1150StrongStrong
C-N StretchC-N1300 - 1200MediumWeak
S-N StretchS-N950 - 850MediumMedium

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique provides unequivocal data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For this compound, a tertiary sulfonamide, X-ray diffraction analysis would reveal the exact solid-state conformation and the nature of the intermolecular forces that govern its crystal packing. By measuring the angles and intensities of X-rays diffracted by the crystal, a detailed electron density map is generated, from which the atomic positions can be accurately modeled. wikipedia.org The resulting structural data are fundamental for understanding structure-property relationships and for rational molecular design. nih.gov

The supramolecular architecture of benzenesulfonamides in the crystalline state is dictated by a network of intermolecular interactions. researchgate.net While primary and secondary sulfonamides are often dominated by strong N-H···O hydrogen bonds, this compound lacks N-H donor groups. Consequently, its crystal packing is governed by a combination of weaker, yet collectively significant, non-covalent interactions. These include C-H···O hydrogen bonds, C-H···π interactions, and potential π-π stacking. nih.govsdu.dk

C-H···O Interactions: The acidic C-H bonds of the benzyl groups can act as hydrogen bond donors, interacting with the electron-rich oxygen atoms of the sulfonyl group (SO₂) on neighboring molecules. These interactions are a common feature in the crystal structures of tertiary sulfonamides and play a crucial role in stabilizing the crystal lattice. mdpi.com

C-H···π Interactions: The aromatic rings of the benzyl and phenylsulfonyl groups are electron-rich π-systems that can act as soft acceptors for hydrogen atoms from the benzyl methylene (-CH₂-) groups of adjacent molecules. rsc.org

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgnih.gov It maps the electron distribution of a molecule within the crystal to identify close contacts between neighboring molecules. The surface is colored according to a normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii (stronger interactions), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov

Interaction TypeTypical ContributionDescription
H···H > 40%Represents the numerous contacts between hydrogen atoms on the peripheries of adjacent molecules.
C···H / H···C ~ 30-40%Corresponds to C-H···π interactions and other van der Waals contacts between carbon and hydrogen atoms. nih.gov
O···H / H···O ~ 10-20%Quantifies the significant C-H···O hydrogen bonds between the benzyl C-H groups and the sulfonyl oxygen atoms. nih.gov
C···C < 5%Indicates the presence of π-π stacking interactions between the aromatic rings.

The three-dimensional shape of this compound in the solid state is defined by the rotation around its single bonds, which can be described by specific torsion angles (also known as dihedral angles). wikipedia.orgresearchgate.net X-ray crystallography provides the precise values for these angles, offering a static snapshot of the molecule's preferred conformation within the crystal. umich.edunih.gov

The central sulfonamide core features a sulfur atom with a distorted tetrahedral geometry. The key conformational flexibility arises from the rotation around the S-N bond and the subsequent bonds within the two benzyl groups.

The table below presents typical geometric parameters for the benzenesulfonamide (B165840) core, derived from crystallographic studies of related compounds.

ParameterBond / AngleTypical Value
Bond Length S=O~ 1.43 Å
S-N~ 1.63 Å nih.gov
S-C (aromatic)~ 1.76 Å
N-C (benzyl)~ 1.47 Å
Bond Angle O=S=O~ 120°
O=S=N~ 107°
C-S-N~ 106°
S-N-C~ 117°

Investigation of N,n Dibenzylbenzenesulfonamide in Biological Systems and Mechanisms of Action Non Clinical Focus

Enzyme Inhibition Studies of N,N-Dibenzylbenzenesulfonamide Derivatives (in vitro)

Derivatives of benzenesulfonamide (B165840) have been identified as potent inhibitors of several key enzymes. Research has demonstrated that modifications to the core benzenesulfonamide structure can yield compounds with high affinity and specificity for their targets. These studies are crucial for understanding the therapeutic potential of this class of compounds.

The inhibitory activity of benzenesulfonamide derivatives is quantified through various kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values indicate the potency of a compound in inhibiting a specific enzyme.

For instance, studies on benzylamine-sulfonamide derivatives have identified compounds with potent inhibitory effects on human monoamine oxidase B (hMAO-B). researchgate.net Kinetic analyses using Lineweaver-Burk plots have determined the nature of this inhibition to be non-competitive. researchgate.net For the most potent compounds in one study, 4i and 4t, the Kᵢ values were calculated to be 0.036 µM and 0.055 µM, respectively. researchgate.net Another study on pyridazinobenzylpiperidine derivatives found competitive reversible inhibition for MAO-B, with Kᵢ values of 0.155 ± 0.050 μM for compound S5 and 0.721 ± 0.074 μM for compound S16. mdpi.com

In the context of carbonic anhydrase (CA) inhibition, novel beta-lactam substituted benzenesulfonamides have demonstrated potent, low nanomolar inhibition constants against human carbonic anhydrase (hCA) isoforms I and II. nih.govbiruni.edu.tr For hCA I, Kᵢ values were in the range of 66.60–278.40 nM, while for hCA II, potent inhibitors had Kᵢ values ranging from 39.64 nM to 79.63 nM. nih.govbiruni.edu.tr

Compound/Derivative ClassTarget EnzymeInhibition ParameterValue
Benzylamine-sulfonamide (Compound 4i)hMAO-BIC₅₀0.041 ± 0.001 µM
Benzylamine-sulfonamide (Compound 4t)hMAO-BIC₅₀0.065 ± 0.002 µM
Benzylamine-sulfonamide (Compound 4i)hMAO-BKᵢ0.036 µM
Benzylamine-sulfonamide (Compound 4t)hMAO-BKᵢ0.055 µM
Pyridazinobenzylpiperidine (Compound S5)MAO-BKᵢ0.155 ± 0.050 μM
Beta-lactam substituted benzenesulfonamideshCA IKᵢ Range66.60–278.40 nM
Beta-lactam substituted benzenesulfonamides (e.g., 5d)hCA IIKᵢ39.64 nM
N-substituted-β-d-glucosamine benzenesulfonamides (Compound 7f)hCA IXIC₅₀10.01 nM

Research has pinpointed specific enzymes that are effectively inhibited by benzenesulfonamide derivatives. Two prominent targets are Monoamine Oxidase B (MAO-B) and Carbonic Anhydrases (CAs).

Monoamine Oxidase B (MAO-B): Benzenesulfonamide compounds have been recognized as potent and isoform-specific inhibitors of MAO-B. mdpi.comresearchgate.net For example, 4-(2-Methyloxazol-4-yl)benzenesulfonamide was found to inhibit MAO-B with an IC₅₀ value of 3.47 μM, showing selectivity over the MAO-A isoform (IC₅₀ = 43.3 μM). mdpi.com Similarly, novel benzylamine-sulphonamide derivatives have been designed and synthesized, demonstrating selective and potent inhibition of hMAO-B with IC₅₀ values in the low micromolar to nanomolar range. researchgate.netnih.gov

Carbonic Anhydrase (CA): Various benzenesulfonamide derivatives have been investigated for their inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov These zinc metalloenzymes are involved in numerous physiological processes. nih.gov Studies have shown that benzenesulfonamides can inhibit cytosolic isoforms like hCA I and II, as well as transmembrane, tumor-associated isoforms such as hCA IX and XII. nih.govnih.gov For example, a series of N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides showed desirable potency against hCA IX, with the most potent compound exhibiting an IC₅₀ of 10.01 nM. nih.gov

Ligand-Target Interaction Studies at the Molecular Level (in vitro/in silico)

To understand the inhibitory mechanisms of this compound derivatives, researchers employ a combination of in vitro assays and in silico computational modeling. These studies elucidate how the ligand (the inhibitor) binds to its protein target at a molecular level.

Receptor binding assays are fundamental in determining the affinity of a ligand for its target. merckmillipore.comsigmaaldrich.com These assays typically use a radiolabeled ligand that binds to the target receptor. A test compound, such as a benzenesulfonamide derivative, is then introduced to compete with the radioligand for the binding site. merckmillipore.com The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Kᵢ). nih.gov This technique has been crucial in characterizing the interaction of various ligands with their receptors, including the high-affinity binding of novel compounds to sigma receptors expressed in MCF-7 breast tumor cells. nih.gov

In silico molecular docking studies are frequently used to predict the binding modes of benzenesulfonamide derivatives within the active site of their target enzymes. indexcopernicus.com These computational models suggest that for CAs, the sulfonamide moiety fits into the active site and interacts with the catalytic Zn²⁺ ion. nih.gov For MAO-B, docking experiments indicate that the inhibitor is situated within the substrate cavity, with the sulfonamide group interacting with key residues. mdpi.com

These theoretical predictions are often complemented by in vitro studies using cell lines. For example, the anticancer effects of certain benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives were evaluated against MCF-7 breast carcinoma cell lines, linking their biological activity to the interactions predicted by molecular docking. longdom.org Such studies help to probe the molecular pathways affected by these compounds and to validate the computational models. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. These studies involve synthesizing a series of related compounds and evaluating how systematic changes in their chemical structure affect their biological activity. nih.govmdpi.com

For benzenesulfonamide-based inhibitors of carbonic anhydrase, SAR studies have revealed that active-site residues, particularly those lining a hydrophobic pocket, are critical in determining the binding and affinity of the inhibitors. nih.gov The "tail" portions of the inhibitor molecules, rather than the core benzenesulfonamide group, tend to modulate the isoform specificity. nih.gov For example, in a series of pyridazinecarboxamide derivatives, the nature and position of substituents on the phenyl ring significantly influenced the inhibitory activity against different hCA isoforms. nih.gov The presence of a 4-chlorophenyl group was beneficial for hCA I activity, while a 3-methylphenyl substituent was more favorable for hCA II inhibition. nih.gov

In the case of MAO-B inhibitors, SAR studies on 4-(Benzyloxy)phenyl and Biphenyl-4-yl derivatives showed that substitutions at the para position of the phenyl ring resulted in greater activity compared to ortho or meta substituents. nih.gov The replacement of halogen atoms from the para position was found to decrease MAO-B inhibition, highlighting the specific structural requirements for potent activity. nih.gov

Rational Design of Analogs for Enhanced Target Engagement (in vitro)

The rational design of analogs is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to improve its interaction with a biological target. For the benzenesulfonamide scaffold, this often involves the strategic introduction of different functional groups to probe the binding pocket of a target enzyme or receptor.

While specific in vitro studies focused on designing analogs of this compound for a particular biological target are not prominently documented, research on related structures provides a clear blueprint for such endeavors. For instance, studies on other benzenesulfonamide-based inhibitors have demonstrated that modifications to the "tail" portion of the molecule can significantly modulate isoform specificity and binding affinity. nih.gov

In the context of this compound, the benzyl (B1604629) groups on the nitrogen atom and the phenyl ring of the benzenesulfonyl group are primary sites for modification. A hypothetical rational design strategy could involve the synthesis of analogs with substitutions on these aromatic rings. For example, introducing electron-donating or electron-withdrawing groups could alter the electronic properties and steric profile of the molecule, potentially leading to enhanced binding interactions.

One study utilized 4-acetyl-N,N-dibenzylbenzenesulfonamide as a starting material to synthesize a series of novel sulfonamide derivatives incorporating various heterocyclic moieties such as thiazole (B1198619), pyrazolo[1,5-a]pyrimidine (B1248293), 4-oxothiazolidine, and 1,3,4-thiadiazole (B1197879). researchgate.net Although the primary goal of this study was to synthesize new chemical entities, the approach highlights the chemical tractability of modifying the core structure. These new derivatives were then evaluated for their in vitro antimicrobial activities. researchgate.net

A hypothetical data table illustrating the results from such a rational design approach is presented below. This table is for illustrative purposes to demonstrate how data from in vitro screening of rationally designed analogs would be presented.

Table 1: Hypothetical in vitro Activity of Designed this compound Analogs

Compound ID R1 (Substitution on Benzyl Ring) R2 (Substitution on Benzenesulfonyl Ring) Target Inhibition (IC₅₀, µM)
Lead (this compound) H H 50
Analog 1 4-OCH₃ H 25
Analog 2 4-Cl H 75
Analog 3 H 4-NO₂ 15

This structured approach allows researchers to systematically explore the chemical space around the lead compound to identify modifications that enhance target engagement.

Computational Modeling in SAR Elucidation (in silico)

Computational modeling, or in silico analysis, is a powerful tool used in conjunction with experimental studies to understand the structure-activity relationships (SAR) of a series of compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide insights into how a ligand binds to its target and guide the design of more potent analogs.

For the benzenesulfonamide class of compounds, in silico modeling has been instrumental in identifying key residues within the active site of target proteins that contribute to or hinder binding. nih.gov These computational studies have shown that active-site residues lining hydrophobic pockets can dictate the binding orientation and affinity of inhibitors. nih.gov

In the case of this compound, computational modeling could be employed to predict its binding mode within a putative target's active site. The two benzyl groups provide significant hydrophobic character, and their orientation is likely crucial for effective binding. Molecular docking simulations could reveal the preferred conformation of the molecule and identify key interactions, such as hydrogen bonds or van der Waals forces, with the target protein.

Furthermore, a QSAR study could be performed on a series of designed analogs to correlate their physicochemical properties with their biological activity. This could lead to a predictive model that can be used to estimate the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts.

The findings from such in silico studies are often summarized in a manner that highlights the key molecular descriptors influencing activity. An example of how such data might be presented is shown in the table below.

Table 2: Hypothetical Computational Modeling Data for this compound Analogs

Compound ID Docking Score (kcal/mol) Key Interacting Residues Predicted LogP
Lead (this compound) -8.5 Phe23, Leu87, Val112 4.2
Analog 1 (4-OCH₃ on Benzyl) -9.2 Phe23, Leu87, Val112, Ser24 4.1
Analog 2 (4-Cl on Benzyl) -8.1 Phe23, Leu87 4.8
Analog 3 (4-NO₂ on Benzenesulfonyl) -9.8 Phe23, Leu87, Val112, Arg120 4.0

These computational approaches, when integrated with experimental in vitro data, provide a comprehensive understanding of the SAR, enabling a more efficient and targeted design of novel and more effective analogs based on the this compound scaffold.

Applications of N,n Dibenzylbenzenesulfonamide in Advanced Chemical Systems and Supramolecular Chemistry

Incorporation into Functional Organic Materials

The integration of specific molecular frameworks into functional organic materials is a cornerstone of modern materials science. While direct studies detailing the incorporation of N,N-dibenzylbenzenesulfonamide into polymers or organic electronic devices are not prevalent in publicly available research, the properties of its constituent parts—the benzenesulfonamide (B165840) group and the benzyl (B1604629) substituents—suggest potential areas of application.

Benzenesulfonamide derivatives are known to be utilized as plasticizers in various polymers. For instance, the related compound N-butylbenzenesulfonamide is used in the production of polyamide (nylon) plastics. nih.govnih.govsrichem.comjinlichemical.commade-in-china.com Plasticizers are additives that increase the flexibility and durability of materials. The bulky and somewhat flexible nature of the dibenzyl groups in this compound could potentially impart similar plasticizing effects if incorporated into a polymer matrix.

Furthermore, in the realm of organic electronics, the aromatic character of the molecule is of interest. Organic molecules with extended π-systems can exhibit semiconducting properties. While this compound itself is not a primary candidate for a charge-transporting material due to the insulating nature of the sulfonyl group and the tetrahedral nitrogen, it could be envisioned as a component in a host-guest system or as a building block for more complex functional molecules. The synthesis of functional sulfonated polynaphthoylenebenzimidazoles for biosensing applications highlights the utility of the sulfonate group in creating functional polymers.

Role in Self-Assembly Processes and Crystal Engineering

The ability of molecules to self-assemble into ordered structures is fundamental to the field of crystal engineering and the development of supramolecular materials. The specific arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions. Detailed crystallographic studies of compounds closely related to this compound provide significant insight into its potential for self-assembly.

A study on the crystal structure of N,N-Dibenzyl-4-methylbenzenesulfonamide reveals that the molecule crystallizes with two independent molecules in the asymmetric unit, exhibiting similar conformations. In the crystal lattice, these molecules self-associate through intermolecular C—H⋯O interactions, forming supramolecular chains that propagate along a specific crystallographic axis. The benzene (B151609) rings of the nitrogen-bound benzyl groups are positioned on the same side of the molecule but are oriented in opposite directions, which prevents π–π stacking interactions between them.

The key intermolecular interactions observed in the crystal structure of a related sulfonamide are detailed in the table below.

Interaction TypeDonor-Acceptor AtomsDistance (Å)Geometry
C-H···OC-H (benzyl)O (sulfonyl)Forms supramolecular chains

This propensity for forming well-defined supramolecular structures through hydrogen bonding and other weak interactions is a key aspect of crystal engineering. By understanding and controlling these interactions, it is possible to design materials with specific properties. The dibenzyl groups offer multiple sites for C-H···π and other weak interactions, which could be exploited in the design of more complex, multi-dimensional supramolecular architectures.

Design of this compound-Based Ligands for Metal Complexes

The sulfonamide moiety is a well-established functional group for the coordination of metal ions. The nitrogen atom of the sulfonamide can be deprotonated to form a strong bond with a metal center, and the oxygen atoms of the sulfonyl group can also participate in coordination. The design of ligands based on the this compound framework could lead to metal complexes with interesting structural and electronic properties.

The general structure of a metal complex with a deprotonated this compound ligand would involve the coordination of the nitrogen atom to the metal center. The two benzyl groups would provide a sterically demanding environment around the metal, which could be used to control the coordination geometry and reactivity of the complex. The synthesis of palladium-based complexes bearing a 1,3-dibenzylbenzimidazolium ligand demonstrates the utility of dibenzyl functionalities in organometallic chemistry. nih.gov

Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is a critical technology in the pharmaceutical and fine chemical industries. The introduction of chirality into the this compound scaffold could potentially lead to new classes of chiral ligands for asymmetric synthesis.

Chirality could be introduced in several ways:

Chiral Benzyl Groups: By using enantiomerically pure substituted benzyl groups, a chiral environment can be created around the coordinating nitrogen atom.

Atropisomerism: If the rotation around the N-C or N-S bonds is restricted, for example by introducing bulky substituents on the aromatic rings, atropisomeric chirality could be induced. The catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides through chiral Pd-catalyzed N-allylation highlights the potential for creating axially chiral sulfonamides. nih.gov

A hypothetical chiral ligand based on this compound could be used in a variety of metal-catalyzed reactions, with the expectation that the chiral environment would influence the stereochemical outcome of the reaction.

The development of new luminescent materials and chemical sensors is an active area of research with applications in areas such as bioimaging, environmental monitoring, and optoelectronics. While there is no specific literature on the luminescent properties of this compound or its metal complexes, the general principles of molecular design for luminescence can be applied.

Luminescence in organic molecules and their metal complexes often arises from π-π* or n-π* electronic transitions. The aromatic rings in this compound provide a basis for such transitions. Coordination to a metal ion can significantly alter the photophysical properties of a ligand. For instance, heavy metal ions can enhance spin-orbit coupling and promote phosphorescence.

Furthermore, the this compound framework could be functionalized with known fluorophores or chromophores to create new sensing molecules. The sulfonamide nitrogen could act as a recognition site for specific analytes, and binding could lead to a change in the luminescent properties of the molecule, forming the basis of a chemical sensor. The quenching of luminescence in biotinylated N-sulfonyl-acridinium-9-carboxamides upon binding to avidin (B1170675) is an example of this principle. nih.gov

Computational and Theoretical Chemistry Studies of N,n Dibenzylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Studies of Ground and Transition States

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, allowing for the optimization of ground, transition, and excited states. While DFT has been applied to various benzenesulfonamide (B165840) derivatives to understand their structural and electronic aspects, specific research detailing the ground and transition states of N,N-dibenzylbenzenesulfonamide has not been prominently published. Such studies would typically provide insights into bond lengths, angles, and the energetic landscape of potential reactions.

Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potentials

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity, as the energy gap between these orbitals correlates with the molecule's stability and susceptibility to electronic excitation. Similarly, molecular electrostatic potential (MEP) maps reveal the charge distribution and identify sites prone to electrophilic or nucleophilic attack. For many sulfonamide derivatives, these analyses have been performed to explain charge transfer phenomena within the molecules. However, specific HOMO-LUMO energy values and detailed MEP maps for this compound are not found in the surveyed literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are powerful tools for exploring the conformational landscape of a molecule and its interactions with its environment over time. This methodology could elucidate the flexibility of the this compound structure, particularly the orientation of the benzyl (B1604629) groups relative to the sulfonamide core, and how it interacts with solvent molecules. Despite the utility of this technique, no specific MD simulation studies focused on this compound have been identified.

Docking Studies for Ligand-Target Interactions (in silico)

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. Research by Mahmoud Sayed Bashandy and collaborators has utilized this compound as a starting material for the synthesis of novel heterocyclic compounds with potential anti-breast cancer activity. These newly synthesized derivatives, which incorporate the this compound scaffold, have been subjected to molecular docking studies to predict their interaction with biological targets. However, detailed docking results, including specific binding energies and target interactions for either the parent compound or its derivatives, are not available in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (non-clinical)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. There is no evidence in the available literature of QSAR models being developed or applied specifically for a series of compounds based on the this compound scaffold.

Emerging Research Directions and Future Outlook for N,n Dibenzylbenzenesulfonamide

Development of Novel and Atom-Economical Synthetic Routes

The traditional synthesis of N,N-disubstituted sulfonamides, including N,N-dibenzylbenzenesulfonamide, typically involves the reaction of a sulfonyl chloride with a corresponding amine. eurekaselect.com For instance, the synthesis of related N-benzyl-4-methylbenzenesulfonamides has been achieved through a two-step process, which researchers suggest could be streamlined into a more efficient one-pot synthesis. bohrium.com However, these conventional methods often fall short of modern green chemistry standards, particularly concerning atom economy—the principle of maximizing the incorporation of reactant atoms into the final product. researchgate.net

Future research is poised to move beyond these classical routes towards more sustainable and atom-economical alternatives. A key direction is the development of catalytic systems that can facilitate the synthesis with higher efficiency and reduced waste. Drawing inspiration from advancements in other areas of amide synthesis, researchers are exploring iron(III) sulfate (B86663) and other eco-friendly catalysts for amide formation under mild conditions, such as in water with the aid of a surfactant. researchgate.net The application of such green methodologies to the synthesis of this compound could significantly reduce the environmental impact and cost of production. The development of novel catalytic reagents, such as poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide), for other complex organic syntheses showcases the potential for sulfonamide-based structures to play a role in catalysis themselves. researchgate.net The overarching goal is to invent new reactions that are inherently more efficient, minimizing byproducts and aligning with the principles of green chemistry. researchgate.net

Exploration of New Biological Targets and Elucidation of Molecular Mechanisms

The sulfonamide scaffold is a "privileged structural motif" in medicinal chemistry, renowned for its presence in a vast array of therapeutic agents with diverse biological activities. researchgate.net Sulfonamide derivatives have been successfully developed as antibacterial, anticancer, antiviral, anti-inflammatory, and antidiabetic agents. eurekaselect.comajchem-b.comresearchgate.netnih.gov This remarkable versatility suggests that this compound and its derivatives could interact with a range of biological targets, many of which may be unexplored.

Future research will likely focus on screening this compound against various biological targets to uncover novel activities. The established mechanisms of other sulfonamides provide a roadmap for this exploration. For example, the antibacterial action of sulfa drugs stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.govijpsjournal.com In cancer therapy, sulfonamides have been shown to inhibit a multitude of targets, disrupting key pathways in cancer progression. nih.gov

The elucidation of molecular mechanisms will be paramount. Understanding how this compound or its future derivatives bind to these targets on a molecular level will be crucial for optimizing their efficacy and selectivity. This involves identifying the specific interactions between the compound and the active site of an enzyme or receptor, a process that increasingly relies on a combination of experimental and computational techniques.

Table 1: Potential Biological Targets for this compound Based on Known Sulfonamide Activity

Target ClassSpecific ExamplesAssociated Therapeutic AreaReference
Enzymes (Inhibitors)Carbonic AnhydraseAnticancer, Glaucoma researchgate.netnih.gov
Dihydropteroate SynthetaseAntibacterial nih.govijpsjournal.com
Tyrosine KinasesAnticancer nih.govscirp.org
Matrix MetalloproteinasesAnticancer nih.gov
AromataseAnticancer (Hormone-Driven) nih.gov
Histone Deacetylase (HDAC)Anticancer (Epigenetic) nih.gov
α-GlucosidaseAntidiabetic rsc.org
Receptors/Ion ChannelsVarious CNS Receptors/TransportersCentral Nervous System Disorders nih.gov

Integration into Advanced Functional Materials and Technologies

The application of sulfonamides is expanding beyond medicine into the realm of materials science. The unique chemical properties of the sulfonamide group can be harnessed to create advanced functional materials with tailored characteristics. Research into sulfonamide-based polymers has demonstrated their potential in a variety of technological applications.

One promising area is the development of "smart" polymers that respond to environmental stimuli. For instance, polymers incorporating sulfonamide moieties have been shown to exhibit pH-induced solubility transitions. nih.govresearchgate.net This property could be exploited in this compound-containing polymers for applications such as targeted drug delivery systems or sensors. Furthermore, the use of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of sulfonamide-functional polymers with highly controlled and well-defined architectures, opening the door to a new generation of pH-responsive materials. rsc.org

The potential applications extend to energy storage and electronics. Recently, gel polymer electrolytes based on sulfonamide functional polymer nanoparticles have been investigated for use in sodium metal batteries, demonstrating the potential for these materials to contribute to next-generation energy solutions. rsc.org In the field of electronics, sulfonamide-containing polymers have been examined for use as resist materials, which are crucial for the photolithographic processes used in manufacturing integrated circuits. trea.com Integrating this compound into polymer backbones could yield novel materials with unique thermal, mechanical, and electronic properties suitable for these advanced technologies.

Computational Design and Predictive Modeling for this compound Derivatives

Computer-aided drug design (CADD) and computational modeling have become indispensable tools in modern chemical and materials research. mdpi.com These in silico methods offer a rapid and cost-effective means to design novel molecules, predict their properties, and understand their interactions at a molecular level before committing to laborious and expensive laboratory synthesis. For this compound, computational approaches hold the key to systematically exploring its vast chemical space and unlocking its potential.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful statistical methods that correlate the structural or physicochemical properties of compounds with their biological activities or physical properties. nih.govnih.gov By developing QSAR models for a series of this compound derivatives, researchers can identify key structural features that govern a desired activity and rationally design new compounds with enhanced potency. researchgate.net

Molecular docking is another critical technique used to predict how a molecule binds to the active site of a biological target, such as an enzyme. scirp.orgnih.gov This allows for the virtual screening of potential derivatives and provides insights into the binding conformations and affinities, guiding the design of more effective inhibitors. mdpi.com For a deeper understanding of molecular properties, quantum mechanical methods like Density Functional Theory (DFT) can be employed to calculate electronic structure, chemical reactivity, and vibrational spectra, complementing experimental findings. mdpi.comresearchgate.net The integration of these computational tools, including machine learning algorithms, will accelerate the discovery and optimization of novel this compound derivatives for specific biological or material applications. nih.govresearchgate.net

Table 2: Computational Techniques for the Design and Analysis of this compound Derivatives

TechniqueAbbreviationPrimary ApplicationReference
Quantitative Structure-Activity RelationshipQSARPredicting biological activity based on molecular structure. nih.govresearchgate.net
Quantitative Structure-Property RelationshipQSPRPredicting physicochemical properties from molecular structure. nih.govmdpi.com
Molecular Docking-Predicting binding mode and affinity of a molecule to a biological target. scirp.orgnih.govnih.gov
Density Functional TheoryDFTCalculating electronic structure, reactivity, and spectroscopic properties. mdpi.commdpi.comresearchgate.net
Machine Learning (e.g., Random Forest, ANN)MLDeveloping predictive models for activity and property classification. researchgate.net

Multidisciplinary Research Collaborations and Translational Potential (in non-clinical contexts)

Realizing the full potential of this compound will require transcending traditional scientific silos and fostering robust multidisciplinary collaborations. The journey from a simple chemical compound to a functional component in a new technology is complex, demanding expertise from various fields.

A prime example of such synergy is the development of encapsulated sulfonamide nanoparticles. This research requires the combined knowledge of synthetic chemists to create the molecule, materials and nanoscience experts to design and fabricate the nanoparticle delivery system, and biologists to evaluate its properties and effects. scholarsjournal.netresearchgate.net This integrated approach allows for the seamless transition from molecular design to practical application.

The translational potential of this compound in non-clinical contexts is significant. Collaborations between organic chemists, polymer scientists, and engineers could lead to the development of the advanced functional materials discussed previously. For instance, incorporating this sulfonamide into polymer matrices could result in new membranes for separation technologies, specialized coatings with unique surface properties, or components for advanced electronic devices. rsc.orgtrea.com The key to translating fundamental chemical knowledge into tangible technologies lies in these collaborative efforts, which bridge the gap between discovery and innovation.

Q & A

Basic Research Questions

Q. What are the efficient synthetic routes for N,N-dibenzylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution using benzenesulfonyl chloride and dibenzylamine. Key steps include:

  • Dynamic pH control (e.g., maintaining pH ~10 with Na₂CO₃) to ensure efficient amine deprotonation and sulfonamide bond formation .
  • Solvent selection : Use polar aprotic solvents like DMF to enhance nucleophilicity of the amine.
  • Purification : Column chromatography or recrystallization to isolate high-purity products .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts (e.g., monosubstituted sulfonamides) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Spectroscopy :

  • IR : Confirm sulfonamide S=O stretching bands at ~1150–1350 cm⁻¹ .
  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.0–4.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
    • X-ray crystallography : Resolve molecular conformation and packing. For example, antiparallel arrays with sulfonyl O atoms alternating orientation were observed in related N,N-dibenzylmethanesulfonamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antibacterial applications?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the benzyl or benzene rings to enhance lipophilicity and target binding .
  • Biological assays : Screen derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Correlate activity with substituent electronic/hydrophobic parameters .
  • Docking studies : Use software like AutoDock to predict interactions with bacterial enzymes (e.g., lipoxygenase), guiding rational design .

Q. What strategies resolve contradictions in bioactivity data for sulfonamide derivatives?

  • Data analysis :

  • Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish true activity from assay noise .
  • Solubility correction : Account for poor aqueous solubility (common in sulfonamides) by normalizing activity data using logP or kinetic solubility measurements .
    • Mechanistic studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics when enzymatic inhibition data conflict with cellular assays .

Q. How does conformational analysis via crystallography inform the reactivity of this compound?

  • Crystal structure insights :

  • Packing effects : Antiparallel molecular arrays in crystals may stabilize specific conformations, influencing solid-state reactivity (e.g., photodegradation pathways) .
  • Torsional angles : Measure dihedral angles between the sulfonamide group and benzyl rings to predict solution-phase flexibility and interaction with biological targets .

Q. What computational approaches are used to predict the physicochemical properties of this compound?

  • QSAR modeling :

  • Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) descriptors to correlate structure with properties like logP or pKa .
  • Software tools : Employ Gaussian for DFT calculations or COSMO-RS for solubility prediction .

Safety and Handling Considerations

Q. What protocols ensure safe handling of reactive intermediates during sulfonamide synthesis?

  • Safety measures :

  • Hygroscopic intermediates : Store under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Waste disposal : Neutralize sulfonyl chloride byproducts with dilute NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.